3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]
Description
3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] is a dimeric compound featuring two 1,2-dioxolane rings connected via an oxygen bridge. Each dioxolane ring is substituted with three methyl groups at the 3, 5, and 5 positions.
Properties
CAS No. |
4507-98-6 |
|---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3,3,5-trimethyl-5-(3,5,5-trimethyldioxolan-3-yl)peroxydioxolane |
InChI |
InChI=1S/C12H22O6/c1-9(2)7-11(5,15-13-9)17-18-12(6)8-10(3,4)14-16-12/h7-8H2,1-6H3 |
InChI Key |
POYUZXCADUJUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(OO1)(C)OOC2(CC(OO2)(C)C)C)C |
physical_description |
Di-(3,5,5-trimethyl-1,2-dioxolanyl-3)peroxide appears as white wet solid. May float or sink in water. This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2-Dioxolane Core
The fundamental step in preparing 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] is the synthesis of the 1,2-dioxolane ring system, specifically with trimethyl substitution at the 3 and 5 positions.
1.1 Oxidation of Cyclopropane Derivatives
- The 1,2-dioxolane core can be synthesized via oxidation of cyclopropane derivatives using singlet oxygen or molecular oxygen in the presence of suitable catalysts. This method involves a radical-mediated peroxidation process that introduces the peroxide linkage characteristic of dioxolanes.
1.2 Radical-Mediated Asymmetric Peroxidation
- A notable approach is the radical-mediated asymmetric peroxidation of vinylcyclopropanes with molecular oxygen. This method allows the construction of highly substituted 1,2-dioxolanes with control over stereochemistry, critical for obtaining the desired trimethyl substitution pattern. This approach was successfully applied in the total synthesis of complex natural products containing 1,2-dioxolane units.
- Additional synthetic routes include nucleophilic displacement with hydrogen peroxide, treatment with mercury(II) nitrate, photolysis of extended π-systems, and reactions involving bis-silylperoxides and alkenes. However, these methods are less commonly applied for heavily substituted dioxolanes such as 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane].
Preparation of 3,5,5-Trimethyl-1,2-dioxolane Units
While direct literature on 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] is scarce, related compounds such as 2,4,5-trimethyl-1,3-dioxolane have well-documented preparation methods that can inform the synthesis strategy.
2.1 Acid-Catalyzed Cyclization
- 1,3-Dioxolanes are typically prepared by acid-catalyzed cyclization of ethylene glycol with aldehydes (e.g., formaldehyde). This process involves the formation of a cyclic acetal ring. For trimethyl-substituted derivatives, the starting aldehydes or ketones must contain the appropriate methyl substituents.
2.2 Reaction Distillation and Extraction
According to patent CN1149055A, 1,3-dioxolane derivatives can be synthesized by reacting formaldehyde with ethylene glycol in the presence of an acidic catalyst, followed by reaction distillation to separate and purify the product. The process involves:
Heating a mixture of formalin (aqueous formaldehyde), ethylene glycol, and sulfuric acid to about 85–95 °C.
Using a distillation column with reflux to separate the formed dioxolane.
Employing aromatic solvents such as toluene or substituted benzenes as extractants to facilitate separation and dehydration of the product.
Final distillation steps yield high-purity 1,3-dioxolane derivatives.
Although this patent focuses on 1,3-dioxolane, similar principles apply to 1,2-dioxolane synthesis with appropriate modifications.
Coupling to Form 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]
The dimeric structure of 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] suggests that two 3,5,5-trimethyl-1,2-dioxolane units are linked via an oxygen bridge at the 3-position.
- The formation of the dioxy linkage likely involves oxidative coupling of monomeric 3,5,5-trimethyl-1,2-dioxolane units. Radical or peroxide-mediated coupling reactions under controlled conditions can facilitate this connection.
3.2 Controlled Radical Reactions
- Radical-mediated methods, such as those used in asymmetric peroxidation, may be adapted to promote selective coupling at the 3-position oxygen atoms, preserving the integrity of the dioxolane rings while forming the dioxy bridge.
Summary Table of Preparation Methods
| Step | Methodology | Key Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Oxidation of cyclopropane derivatives | Vinylcyclopropanes, O2, catalysts | Radical conditions, controlled temperature | Forms 1,2-dioxolane core with substitution |
| 2 | Acid-catalyzed cyclization | Aldehydes/ketones with methyl substituents, ethylene glycol, acid catalyst | 85–95 °C, reflux distillation | Produces trimethyl-substituted dioxolanes |
| 3 | Extraction and purification | Aromatic solvents (toluene), distillation columns | Controlled reflux ratios, multi-stage distillation | Separates and purifies dioxolane derivatives |
| 4 | Oxidative coupling | Monomeric dioxolanes, oxidants | Radical or peroxide conditions | Forms dioxybis dimer linkage |
Chemical Reactions Analysis
Hydrolysis and Deprotection
Dioxolanes act as protecting groups for carbonyls, and their hydrolysis typically regenerates the original carbonyl compound. For 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] :
-
Acid-Catalyzed Hydrolysis : Breaks the dioxolane ring to release ethylene glycol and the corresponding ketone/aldehyde.
-
Enzymatic Hydrolysis : Potential use of enzymes (e.g., lipases) for selective deprotection.
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Acid Hydrolysis | HCl, H2O | Aqueous, elevated temp | Carbonyl compound + ethylene glycol |
| Enzymatic Hydrolysis | Lipase, buffer | Mild pH, moderate temp | Selective deprotection |
Oxidative Reactions
Peroxides like DI-(3,5,5-TRIMETHYL-1,2-DIOXOLANYL-3)PEROXIDE exhibit strong oxidizing behavior. If 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] contains peroxide groups, it may undergo:
-
Decomposition : Violent decomposition upon heating or contamination, releasing gases and heat .
-
Reactions with Reductants : Explosive interactions with sulfides, hydrides, or nitrides .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Decomposition | Heat, contamination | Elevated temperature | Violent decomposition, gas release |
| Reaction with Reductants | Sulfides, hydrides | Room temperature | Explosive interactions |
Thermodynamic and Structural Insights
NIST data for related dioxolanes (e.g., 1,3-Dioxolane, 2,4,5-trimethyl- ) provides context on stability and reaction energetics. For example:
-
Reaction Enthalpy : ΔrH° for acetalization/ketalization ranges from -3 kJ/mol to -15 kJ/mol, indicating exothermic processes .
-
Mass Spectrometry : Fragmentation patterns reveal structural integrity under electron ionization .
Key Research Findings
-
Protecting Group Utility : Dioxolanes shield carbonyls during chemical transformations, as demonstrated in ketone protection via ketalization .
-
Peroxide Hazards : Peroxide-containing derivatives require strict temperature and contamination control due to decomposition risks .
-
Enzymatic Selectivity : Enzymatic methods may enable targeted deprotection without affecting other functional groups .
Scientific Research Applications
Oxidizing Agent
3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] serves as a potent oxidizing agent in organic reactions. Its ability to donate oxygen makes it valuable in various oxidation reactions:
- Organic Synthesis : It is used to oxidize alcohols to carbonyl compounds and further to carboxylic acids. This property is particularly useful in the synthesis of complex organic molecules.
- Polymer Chemistry : The compound can initiate polymerization reactions by generating free radicals. This application is crucial in producing polymers with specific properties for industrial use.
Synthesis of Fine Chemicals
The compound is instrumental in synthesizing fine chemicals and pharmaceuticals. Its reactivity allows for the introduction of functional groups into organic molecules:
- Pharmaceuticals : It has been utilized in the synthesis of various pharmaceutical intermediates. The controlled oxidation processes help create compounds with desired biological activity.
- Flavor and Fragrance Industry : Its derivatives are sometimes used in creating specific flavors and fragrances due to their unique chemical properties.
Environmental Applications
Research indicates potential uses of 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] in environmental chemistry:
- Pollutant Degradation : The compound's oxidizing properties may aid in the degradation of environmental pollutants. It can potentially break down complex organic pollutants into less harmful substances.
- Bioremediation : Utilizing its oxidative capabilities could enhance bioremediation strategies by facilitating the breakdown of toxic compounds present in contaminated sites.
Case Study 1: Oxidation Reactions
A study demonstrated the effectiveness of 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] in oxidizing primary alcohols to aldehydes under mild conditions. The reaction yielded high selectivity with minimal by-products, showcasing its utility in synthetic organic chemistry.
Case Study 2: Polymerization Initiator
In polymer chemistry research, this compound was tested as an initiator for the radical polymerization of styrene. The resulting polystyrene exhibited enhanced thermal stability compared to those produced with traditional initiators. This finding suggests its potential for producing high-performance materials.
Mechanism of Action
The mechanism of action of 3,3’-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] involves its interaction with molecular targets and pathways within a system. The compound can act as an oxidizing or reducing agent, depending on the conditions, and can participate in various chemical transformations. Its effects are mediated through the formation of reactive intermediates that interact with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
2-Methyl-1,3-dioxolane (CAS 497-26-7)
- Structure : A single 1,3-dioxolane ring with a methyl group at position 2.
- Molecular Formula : C₄H₈O₂.
- Key Differences :
- Simpler substitution pattern (single methyl group) reduces steric hindrance compared to the target compound’s 3,5,5-trimethyl groups.
- Lower molecular weight (100.12 g/mol) likely results in higher volatility.
- Applications: Used as a solvent or monomer in polymer synthesis. The target compound’s bulkier structure may offer superior thermal stability for high-temperature reactions .
Isophorone Diisocyanate (IPDI; CAS 4098-71-9)
- Structure : Cyclohexane ring with two isocyanate (–NCO) groups and 3,5,5-trimethyl substituents.
- Molecular Formula : C₁₂H₁₈N₂O₂.
- Key Differences :
- Functional groups: IPDI’s reactive isocyanate groups contrast sharply with the target compound’s ether linkages.
- Reactivity: IPDI is highly reactive in polyurethane production, whereas the target compound’s ether bonds suggest greater chemical inertness.
- Applications: IPDI is a key industrial monomer, while the target compound’s stability may suit it for non-reactive applications like coatings or plasticizers .
3,3'-(Oxybis(methylene))bis(3-ethyloxetane) (CAS 18934-00-4)
- Structure : Two oxetane (4-membered cyclic ether) rings linked by an oxygen bridge, with ethyl substituents.
- Molecular Formula : C₁₂H₂₂O₃.
- Key Differences :
- Ring strain : Oxetanes’ 4-membered rings are more strained than dioxolanes, increasing reactivity in ring-opening polymerizations.
- Substituents: Ethyl groups in the oxetane derivative may lower melting points compared to the target compound’s trimethyl groups.
- Hazard Profile : The oxetane compound exhibits acute toxicity (H302) and eye irritation (H319), suggesting stricter handling requirements than the dioxolane-based target compound .
Thermal Stability
- The target compound’s 3,5,5-trimethyl substitution likely enhances thermal stability compared to simpler dioxolanes (e.g., 2-Methyl-1,3-dioxolane) due to reduced ring strain and increased steric protection .
- In contrast, IPDI’s isocyanate groups decompose at elevated temperatures, limiting its utility in high-heat environments .
Solubility and Reactivity
- The target compound’s bulky substituents may reduce solubility in polar solvents compared to smaller dioxolanes.
- Oxetane derivatives (e.g., CAS 18934-00-4) exhibit higher reactivity due to ring strain, making them preferable for polymerization, whereas the target compound’s stability suits it for non-reactive applications .
Comparative Data Table
| Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|
| 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] | Inferred C₁₄H₂₄O₅ | - | Ether linkages | ~296.34 (estimated) | Specialty solvents, intermediates |
| 2-Methyl-1,3-dioxolane | C₄H₈O₂ | 497-26-7 | Cyclic ether | 100.12 | Polymer synthesis |
| Isophorone Diisocyanate (IPDI) | C₁₂H₁₈N₂O₂ | 4098-71-9 | Isocyanate | 222.28 | Polyurethane production |
| 3,3'-(Oxybis(methylene))bis(3-ethyloxetane) | C₁₂H₂₂O₃ | 18934-00-4 | Oxetane rings | 214.30 | Reactive monomers |
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane] in academic laboratories?
- Methodological Answer : Synthesis typically involves peroxide-forming reactions under controlled conditions. Due to its classification as a peroxide derivative, protocols must prioritize temperature control (e.g., below 25°C) and inert atmospheres to prevent unintended polymerization or decomposition. Evidence indicates commercial preparations are often supplied as a paste (≤52% active compound) stabilized with silicon oil, suggesting dilution and stabilization are critical post-synthesis steps .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and peroxide linkages. High-performance liquid chromatography (HPLC) with UV detection can assess purity, particularly to detect degradation byproducts. Cross-validate with Fourier-transform infrared spectroscopy (FTIR) for functional group analysis. For crystalline derivatives, single-crystal X-ray diffraction (as seen in analogous dioxolane structures) may resolve ambiguities in stereochemistry .
Q. What precautions are essential for safe handling in laboratory settings?
- Methodological Answer : Given its peroxide content, avoid friction, heat, and contact with reducing agents. Use non-metallic tools to prevent catalytic decomposition. Store in sealed, light-resistant containers at low temperatures (4°C or below) in paste form to minimize volatility. Personal protective equipment (PPE) should include nitrile gloves and face shields during bulk handling .
Advanced Research Questions
Q. How can thermal stability discrepancies in literature data be systematically addressed?
- Methodological Answer : Variations in reported thermal stability (e.g., decomposition thresholds) may arise from differences in sample preparation (e.g., paste vs. purified form) or stabilizers (e.g., silicon oil). Design experiments using differential scanning calorimetry (DSC) to compare decomposition kinetics under standardized conditions (heating rate: 10°C/min, nitrogen atmosphere). Include controls with/without stabilizers to isolate confounding factors .
Q. What analytical strategies identify decomposition byproducts under oxidative conditions?
- Methodological Answer : Employ gas chromatography-mass spectrometry (GC-MS) to profile volatile degradation products. For non-volatile residues, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization. Compare fragmentation patterns with libraries of known dioxolane derivatives. Quantify peroxide content via iodometric titration pre- and post-degradation to assess active compound loss .
Q. How do solvent systems influence reactivity in cross-linking or polymerization studies?
- Methodological Answer : Test polar aprotic solvents (e.g., dimethyl sulfoxide) versus non-polar solvents (e.g., hexane) to evaluate solvation effects on peroxide reactivity. Monitor reaction progress using real-time Raman spectroscopy to track bond cleavage/formation. For polymerization studies, gel permeation chromatography (GPC) can assess molecular weight distributions, while rheometry quantifies cross-linking efficiency .
Q. What protocols mitigate interference from stabilizers in kinetic studies?
- Methodological Answer : Pre-treat commercial paste formulations with size-exclusion chromatography (SEC) to separate silicon oil stabilizers from the active compound. Validate purity via dynamic light scattering (DLS) to confirm absence of colloidal stabilizers. Alternatively, synthesize unstabilized derivatives in-house using peroxide-specific initiators under rigorously anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
